(4-(3,5-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone
Description
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Properties
IUPAC Name |
[4-(3,5-dichlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2FNO3S/c1-13-3-5-19(14(2)7-13)23(28)22-12-27(18-9-15(24)8-16(25)10-18)20-11-17(26)4-6-21(20)31(22,29)30/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSGKXFUJHVLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC(=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3,5-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone is a complex organic molecule belonging to the class of thiazine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound suggest a range of pharmacological effects that warrant detailed investigation.
Structural Characteristics
The compound features a benzo[b][1,4]thiazine core , characterized by a sulfur-containing heterocyclic structure. The presence of substituents such as dichlorophenyl and dimethylphenyl enhances its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of 416.5 g/mol.
Biological Activity Overview
Research indicates that thiazine derivatives often exhibit a variety of biological activities. The specific biological activities associated with this compound include:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Some thiazine derivatives have been explored for their potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : There is evidence suggesting that these compounds may modulate inflammatory pathways.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 3-Amino-2-methylbenzo[b][1,4]thiazine | Amino group at position 3 | Antimicrobial | Enhanced solubility |
| 2-(3-Chlorophenyl)-6-fluoroquinazolin-4(3H)-one | Quinazoline core | Anticancer | Stronger protein binding affinity |
| 5-(2-Methylphenyl)-4H-thieno[3,2-c]pyridin-2-one | Thieno-pyridine framework | Anti-inflammatory | Lower toxicity profile |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in disease processes.
- Receptor Modulation : The compound may act on various receptors linked to inflammation and cancer progression.
- DNA Interaction : Certain thiazine derivatives can intercalate into DNA, affecting replication and transcription processes.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of thiazine derivatives for their biological activities:
- A study published in Frontiers in Chemistry indicated that thiazole and thiazine derivatives exhibit significant antimicrobial and anticancer properties through structure-activity relationship (SAR) studies .
- Another research article highlighted the synthesis of various benzothiazine derivatives and their pharmacological evaluations, demonstrating promising results against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
- Methodology :
-
Step 1 : Start with a base structure like 4-amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole (as in ). Dissolve in absolute ethanol with glacial acetic acid as a catalyst, then react with substituted benzaldehyde derivatives under reflux (4 hours). Filter and recrystallize the product .
-
Step 2 : For thiazinone formation, use a mixture of DMF and acetic acid (e.g., 5 mL DMF + 10 mL acetic acid) with sodium acetate as a base. Reflux for 2 hours, followed by recrystallization in DMF-ethanol .
-
Purity Control : Employ HPLC with a C18 column (methanol/water gradient) and confirm via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
- Data Table :
| Method | Solvent System | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol + Acetic Acid | 4 h | 65–70 | ≥95% | |
| DMF + Acetic Acid | 2 h | 75–80 | ≥98% |
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : Use deuterated DMSO or CDCl₃ to analyze aromatic protons (6.8–8.2 ppm for dichlorophenyl groups) and fluorine (¹⁹F NMR at ~-110 ppm) .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DMF-ethanol .
Q. How should preliminary biological activity screening be designed?
- Methodology :
- In Vitro Assays : Test against kinase enzymes (e.g., JAK2 or PI3K) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and measure IC₅₀ values .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293 or HeLa) at concentrations of 1–100 µM. Normalize to DMSO controls .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
- Methodology :
- Variable Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell passage number) as in ’s randomized block design .
- Mechanistic Studies : Perform target engagement assays (e.g., CETSA or SPR) to confirm direct binding to purported targets .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets and identify outliers .
Q. What computational strategies predict environmental fate and biodegradation pathways?
- Methodology :
- QSPR Modeling : Use tools like EPI Suite to estimate logP (hydrophobicity) and biodegradation probability based on structural fragments .
- Metabolite Identification : Simulate oxidative degradation (e.g., CYP450-mediated) via software like Schrödinger’s BioLuminate. Validate with LC-MS/MS in soil/water samples .
Q. What experimental designs elucidate structure-activity relationships (SAR) for analogs?
- Methodology :
-
Fragment-Based Design : Synthesize analogs with modifications to the dichlorophenyl or thiazinone-dioxide moieties. Use ’s triazine coupling method for diversity .
-
3D-QSAR : Build CoMFA or CoMSIA models using IC₅₀ data from kinase assays. Validate with leave-one-out cross-validation .
- Data Table :
| Analog Modification | Kinase Inhibition (IC₅₀, nM) | LogP |
|---|---|---|
| -OCH₃ at 4-position | 120 ± 15 | 3.2 |
| -CF₃ at 2-position | 85 ± 10 | 4.1 |
Q. How can long-term stability studies be structured to assess degradation under varying conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
